1,2,3,4-tetrahydroquinoline-5-carbonitrile CAS number 939758-72-2
1,2,3,4-tetrahydroquinoline-5-carbonitrile CAS number 939758-72-2
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (CAS 939758-72-2).
CAS Number: 939758-72-2 Role: Pharmaceutical Intermediate & Pharmacophore Scaffold Document Type: Technical Guide for Drug Development Professionals
Executive Summary
1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a bicyclic heterocyclic building block critical to the synthesis of next-generation cardiovascular and metabolic therapeutics. Unlike its more common 6-substituted analogs, the 5-substituted tetrahydroquinoline (THQ) core offers a unique vector for exploring structure-activity relationships (SAR) in sterically constrained binding pockets.
Its primary industrial utility lies in the development of Aldosterone Synthase (CYP11B2) Inhibitors , where it serves as a scaffold to modulate selectivity against the homologous enzyme CYP11B1. The nitrile moiety at the C5 position acts as both a versatile synthetic handle (precursor to amines, amides, and tetrazoles) and a robust hydrogen-bond acceptor in active pharmaceutical ingredients (APIs).
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1,2,3,4-Tetrahydroquinoline-5-carbonitrile |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (N ring, CN) |
| Key Reactivity | Nucleophilic nitrogen (N1); Electrophilic nitrile (C5); Aromatic substitution (C6/C8) |
Synthetic Pathways & Methodologies[6][7][8]
The synthesis of 5-substituted THQs is synthetically demanding due to the directing effects of the nitrogen lone pair, which favors electrophilic substitution at the C6 and C8 positions. Consequently, direct functionalization of the THQ core to install a C5-nitrile is rarely viable.
The preferred industrial route utilizes a Pd-catalyzed cyanation (Rosenmund-von Braun or Buchwald modification) of a pre-functionalized 5-bromo precursor.
Core Synthesis Workflow (DOT Visualization)
Figure 1: Strategic synthesis route avoiding regioselectivity issues by starting with 5-bromoquinoline.
Detailed Experimental Protocol
Objective: Synthesis of 1,2,3,4-tetrahydroquinoline-5-carbonitrile from 5-bromo-1,2,3,4-tetrahydroquinoline.
Reagents:
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Substrate: 5-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)
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Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
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Solvent: Anhydrous DMF (degassed)
Procedure:
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Inert Atmosphere Setup: Charge a dried Schlenk flask with the substrate, Zn(CN)₂, and Pd(PPh₃)₄ under a positive pressure of Argon.
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Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M to prevent oligomerization.
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Thermal Activation: Heat the reaction mixture to 85–95°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide peak (M+H: ~212/214) and appearance of the nitrile product (M+H: 159).
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Expert Note: Avoid temperatures >120°C to prevent oxidative aromatization back to the quinoline.
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Workup (Safety Critical): Cool to room temperature. Quench by pouring into a solution of saturated NaHCO₃ or dilute ammonia (to sequester zinc). Extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The amine proton (NH) makes the compound streak on silica; adding 1% Triethylamine to the eluent is recommended.
Medicinal Chemistry Applications
The 5-cyano-THQ scaffold is a "privileged structure" in the design of inhibitors for steroidogenic cytochrome P450 enzymes.
Target: Aldosterone Synthase (CYP11B2)
Inhibitors of CYP11B2 are sought for treating hypertension and heart failure. The challenge is selectivity: the enzyme is 93% homologous to CYP11B1 (cortisol synthase).
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Role of CAS 939758-72-2: The THQ core mimics the steroid backbone. The 5-CN group often positions itself in the heme-access channel or interacts with specific residues (e.g., Phe or Trp) unique to the CYP11B2 active site, enhancing selectivity over CYP11B1.
Drug Design Cycle (DOT Visualization)
Figure 2: The iterative role of the 5-cyano-THQ scaffold in optimizing drug selectivity.
Handling & Safety (E-E-A-T)
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Cyanide Hazard: While Zn(CN)₂ is less acutely toxic than NaCN/KCN due to low solubility, it releases HCN upon contact with strong acids. Never acidify the waste stream of the cyanation reaction.
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Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation to quinolines upon prolonged exposure to air and light. Store under inert gas (Nitrogen/Argon) at 2–8°C.
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Skin Absorption: The lipophilic nature of the THQ core facilitates skin absorption. Double-gloving (Nitrile) is mandatory.
References
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Patent Context for CYP11B2 Inhibitors
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Synthetic Methodology (Cyanation)
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Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as a convenient and eco-friendly source of cyanide for palladium-catalyzed cyanation of aryl halides. Chemical Communications.[3]
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Source:
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General Tetrahydroquinoline Synthesis
- Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
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Source:
Sources
- 1. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]
- 2. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 3. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
